molecular formula C17H19N5O4S B2601161 N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946379-42-6

N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2601161
CAS RN: 946379-42-6
M. Wt: 389.43
InChI Key: AMRLTVGCMPYJRG-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Dangi et al. (2011) explored the synthesis and antimicrobial potential of derivatives of N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide. These compounds were evaluated as potential chemotherapeutic agents, indicating a possible application in medical treatment research (Dangi, Hussain, & Talesara, 2011).

In Vitro Cytotoxic Activity

In 2020, Al-Sanea et al. reported on the design, synthesis, and in vitro cytotoxic activity of certain derivatives of this compound. This research aimed at discovering new anticancer agents, showing the compound's relevance in cancer research (Al-Sanea et al., 2020).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives, including N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide. They explored the effect of hydrogen bonding on the self-assembly process and investigated the antioxidant activity of these complexes, indicating its utility in material science and biochemistry research (Chkirate et al., 2019).

Radiosynthesis for PET Imaging

A 2008 study by Dollé et al. described the radiosynthesis of a related compound for imaging the translocator protein (18 kDa) with PET, highlighting its application in neuroimaging and diagnostic research (Dollé et al., 2008).

Pharmacological Evaluation for Various Biological Activities

Faheem (2018) conducted computational and pharmacological evaluations of heterocyclic novel derivatives, including N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, assessing toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study showcases the compound's potential in diverse pharmacological applications (Faheem, 2018).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-2-26-13-6-4-3-5-12(13)19-14(24)10-27-17-20-15-11(16(25)21-17)9-18-22(15)7-8-23/h3-6,9,23H,2,7-8,10H2,1H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRLTVGCMPYJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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